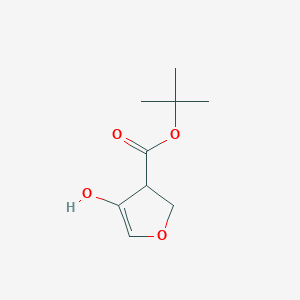
1H-Imidazolium, 1,3-dicyclohexyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1,3-dicyclohexyl-, chloride is an organic compound with the chemical formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride can be synthesized through the chloromethylation of imidazole. This process typically involves the reaction of imidazole with chloromethane in the presence of a strong base. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of aldehydes to carboxylic acids.
Substitution: It is used in nucleophilic substitution reactions, particularly in the synthesis of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Typical conditions involve the use of nucleophiles like halides or alkoxides in an organic solvent.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1,3-dicyclohexyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in ionic liquid catalysis.
Biology: Its role in facilitating certain biochemical reactions is being explored.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1H-Imidazolium, 1,3-dicyclohexyl-, chloride exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by stabilizing transition states and lowering activation energies. The imidazolium ring interacts with substrates through electrostatic and hydrogen bonding interactions, enhancing reaction rates .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(cyclohexyl)imidazolium tetrafluoroborate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylbenzimidazolium chloride
Uniqueness: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride is unique due to its specific structural configuration, which imparts distinct catalytic properties. Compared to other imidazolium compounds, it offers enhanced stability and reactivity in certain reactions, making it a valuable catalyst in both academic and industrial research .
Eigenschaften
IUPAC Name |
1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNIEZPFNQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)




![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
